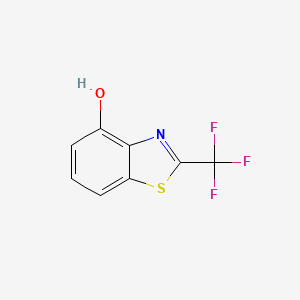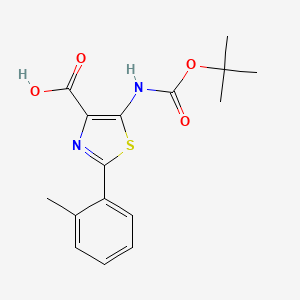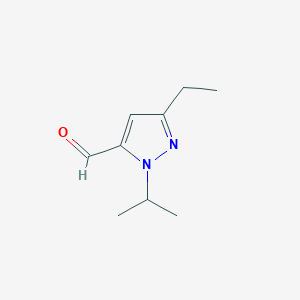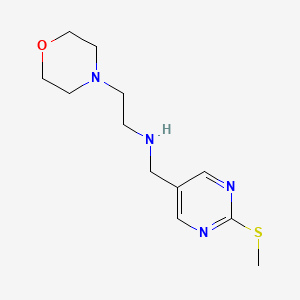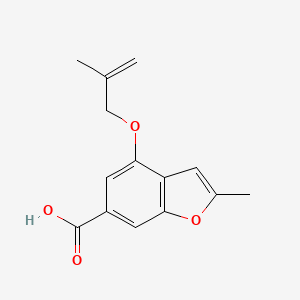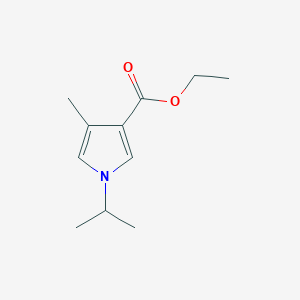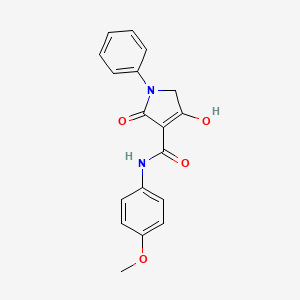
4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to form the pyrrole ring.
Chemical Reactions Analysis
4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups allow it to form hydrogen bonds with proteins, potentially inhibiting or modifying their activity. The methoxyphenyl group may enhance its binding affinity to certain receptors, making it a potent inhibitor or activator of specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
4-Hydroxy-2-quinolones: These compounds share the hydroxy and carbonyl functional groups and have similar biological activities.
4-Hydroxy-N-(2-methoxyphenyl)benzamide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
4-Hydroxy-N-(4-methylphenyl)benzamide: This compound differs by having a methyl group instead of a methoxy group, affecting its chemical reactivity and biological activity.
4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-hydroxy-N-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-24-14-9-7-12(8-10-14)19-17(22)16-15(21)11-20(18(16)23)13-5-3-2-4-6-13/h2-10,21H,11H2,1H3,(H,19,22) |
InChI Key |
CGCBCNBUOLHMLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(CN(C2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


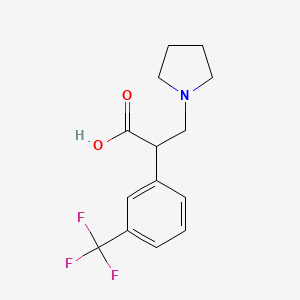
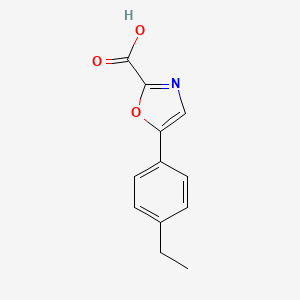
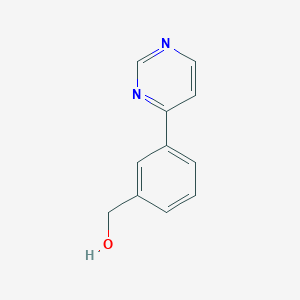

![tert-Butyl4-(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)piperazine-1-carboxylate](/img/structure/B11809015.png)
![2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11809017.png)
